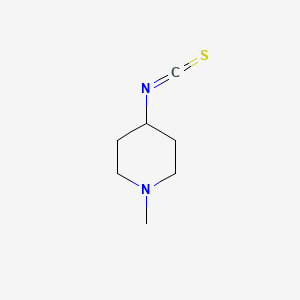
4-Isothiocyanato-1-methylpiperidine
Übersicht
Beschreibung
4-Isothiocyanato-1-methylpiperidine is a chemical compound with the CAS Number: 118705-17-2 . It has a molecular weight of 156.25 .
Synthesis Analysis
The synthesis of isothiocyanates, including this compound, has been a subject of research. A novel method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .Molecular Structure Analysis
The InChI code for this compound is1S/C7H12N2S/c1-9-4-2-7 (3-5-9)8-6-10/h7H,2-5H2,1H3 . This code provides a specific representation of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Design
The metabolism of 4-Aminopiperidine drugs, which are structurally related to 4-Isothiocyanato-1-methylpiperidine, involves cytochrome P450s, particularly CYP3A4. Research suggests that understanding the molecular interactions between these drugs and the active site residues of CYP3A4 is crucial for optimizing drug design to guide drug discovery programs towards improved drug metabolism spaces (Hao Sun & D. Scott, 2011).
Catalysis and Chemical Synthesis
Isothiocyanates, including compounds similar to this compound, play a significant role in catalysis. For instance, Ni and Co promoters affect the hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) of amines over Mo/γ-Al2O3 catalysts. This research underscores the importance of understanding how amines interact with catalysts to enhance the efficiency of chemical reactions involving sulfur-containing compounds (M. Egorova & R. Prins, 2006).
Neuroprotection and Disease Management
Research on synthetic isothiocyanates like 4-iodophenyl isothiocyanate has shown neuroprotective properties in various models of neurodegeneration. This suggests that isothiocyanates structurally related to this compound could have potential applications in the development of treatments for neurodegenerative diseases (A. Wellejus et al., 2012).
Peptide Synthesis
4-Methylpiperidine, a compound related to this compound, is used in peptide synthesis, particularly for Fmoc group removal in SPPS-Fmoc/tBu protocols. Research has demonstrated that diluted solutions of 4-methylpiperidine can be an effective and less harmful method for peptide synthesis, indicating the potential for similar applications of this compound derivatives (Verónica Rodríguez et al., 2019).
Antimicrobial and Antifungal Activity
Compounds derived from or related to this compound, such as certain dithiocarbamates, have shown antimicrobial and antifungal activity. This highlights the potential of this compound derivatives in developing new antimicrobial and antifungal agents (S. Shahzadi, Saqib Ali & M. Fettouhi, 2008).
Safety and Hazards
The safety data sheet for a similar compound, 1-Methylpiperidine, indicates that it is highly flammable and may cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is reasonable to assume that 4-Isothiocyanato-1-methylpiperidine may have similar hazards, but specific information should be obtained from the manufacturer or supplier.
Eigenschaften
IUPAC Name |
4-isothiocyanato-1-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZKLVVGTLCSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118705-17-2 | |
| Record name | 4-isothiocyanato-1-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




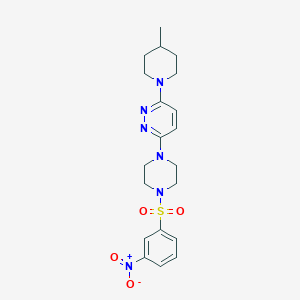
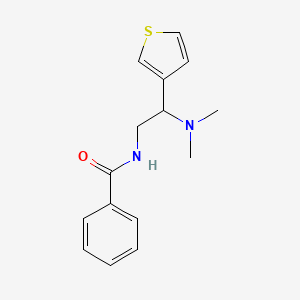

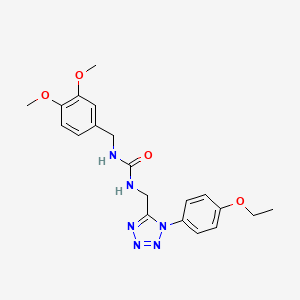
![[5-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2837110.png)
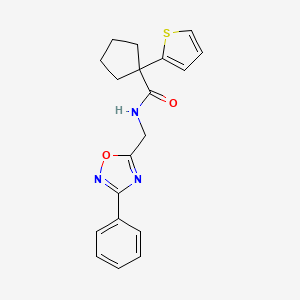


![N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837118.png)
![2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2837119.png)
